molecular formula C10H6ClFN2O2 B13724121 2-Chloro-5-fluoroquinazoline-4-acetic Acid

2-Chloro-5-fluoroquinazoline-4-acetic Acid

Cat. No.: B13724121
M. Wt: 240.62 g/mol
InChI Key: YVGRTTYONPXLLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-fluoroquinazoline-4-acetic Acid is a quinazoline derivative characterized by a chloro substituent at position 2, a fluoro group at position 5, and an acetic acid moiety at position 4 of the quinazoline core. The chloro and fluoro substituents enhance electrophilicity and metabolic stability, while the acetic acid group introduces hydrophilicity, influencing solubility and bioavailability .

Properties

Molecular Formula

C10H6ClFN2O2

Molecular Weight

240.62 g/mol

IUPAC Name

2-(2-chloro-5-fluoroquinazolin-4-yl)acetic acid

InChI

InChI=1S/C10H6ClFN2O2/c11-10-13-6-3-1-2-5(12)9(6)7(14-10)4-8(15)16/h1-3H,4H2,(H,15,16)

InChI Key

YVGRTTYONPXLLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=NC(=N2)Cl)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoroquinazoline-4-acetic acid typically involves the reaction of 2-chloro-5-fluoroaniline with various reagents to form the quinazoline ring. One common method includes the use of acetic anhydride and a suitable catalyst under reflux conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of 2-Chloro-5-fluoroquinazoline-4-acetic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoroquinazoline-4-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted quinazoline derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoroquinazoline-4-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name Core Structure Key Substituents Molecular Weight Solubility Applications/Notes
2-Chloro-5-fluoroquinazoline-4-acetic Acid Quinazoline Cl (C2), F (C5), acetic acid Not reported Not reported Likely kinase inhibition
3-Chloro-2,4-difluoro-5-hydroxybenzoic acid Benzoic acid Cl (C3), 2,4-diF, OH (C5) Not reported Not reported Intermediate in drug synthesis
2-(4-Chloro-2-(isoxazol-5-yl)phenoxy)acetic Acid Phenoxy-acetic acid Cl (C4), isoxazolyl (C2) 253.63 Slight in CHCl₃, MeOH, DMSO Research chemical
5-Amino-2-chloro-4-fluorobenzoic acid Benzoic acid NH₂ (C5), Cl (C2), F (C4) Not reported Not reported Potential antimicrobial agent
[(2R)-2-Chloro-5-oxo-2,5-dihydrofuran-2-yl]acetic acid Furan-acetic acid Cl (C2), ketone (C5) Not reported Not reported Chiral synthon in organic chemistry

Substituent Effects on Reactivity and Stability

  • Chloro and Fluoro Groups: In benzoic acid derivatives (e.g., 5-Amino-2-chloro-4-fluorobenzoic acid), these substituents increase acidity via electron-withdrawing effects, which may enhance binding to biological targets . In quinazolines, chloro and fluoro groups stabilize the aromatic core against metabolic degradation .
  • Acetic Acid Moiety: Compounds like 2-(4-Chloro-2-(isoxazol-5-yl)phenoxy)acetic Acid (MW 253.63) exhibit moderate solubility in polar aprotic solvents (e.g., DMSO), suggesting the quinazoline analog may share similar solubility trends despite its larger aromatic system .

Structural Implications for Bioactivity

  • Quinazoline vs. Benzoic Acid Cores : The quinazoline scaffold offers a planar heterocyclic structure, facilitating interactions with enzyme active sites (e.g., tyrosine kinases). In contrast, benzoic acid derivatives (e.g., 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid) are smaller and may act as enzyme inhibitors or intermediates .
  • Phenoxy vs. Furan Systems: The phenoxy group in 2-(4-Chloro-2-(isoxazol-5-yl)phenoxy)acetic Acid provides rigidity, while furan-based analogs (e.g., [(2R)-2-Chloro-5-oxo-2,5-dihydrofuran-2-yl]acetic acid) introduce chirality, impacting stereoselective reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.